
3,4-dihydro-1H-isochromen-4-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Green Chemistry and Synthetic Methods
A study by Acke and Stevens (2007) explored microreactor technology for the safe and continuous synthesis of 3,4-diamino-1H-isochromen-1-ones, a related compound, demonstrating its potential in green chemistry by avoiding hazardous gas release during the process (Acke & Stevens, 2007). Similarly, Guo et al. (2019) developed a high-yield synthesis of 4-(1H-isochromen-1-yl)isoquinolines, showcasing innovative catalytic methods for producing complex molecules (Guo et al., 2019).
Cancer Research
Seltzer et al. (2010) identified a therapeutic approach for gliomas and acute myelogenous leukemia by inhibiting glutaminase in cells expressing mutant isocitrate dehydrogenase 1 (IDH1), indicating a potential application in cancer treatment (Seltzer et al., 2010). Mondal et al. (2003) synthesized 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide, a novel antitumor agent, highlighting the medicinal potential of isochromene derivatives (Mondal et al., 2003).
Antimicrobial Activity
Thongbai et al. (2013) discovered gymnopalynes A and B, chloropropynyl-isocoumarin antibiotics from Gymnopus sp., exhibiting antimicrobial and cytotoxic activities. These findings suggest the utility of isochromene derivatives as novel antimicrobial agents (Thongbai et al., 2013).
Additional Applications
Other studies have explored the synthesis of isochromene derivatives for various applications, including the development of PET chemosensors for Zn(II) ions by Salman et al. (2006), demonstrating the versatility of these compounds in chemical sensing technologies (Salman et al., 2006). Moreover, Dang Thi et al. (2015) investigated the anticancer properties of new (dihydro)pyranonaphthoquinones and their epoxy analogs, further emphasizing the therapeutic potential of isochromene derivatives (Dang Thi et al., 2015).
properties
IUPAC Name |
3,4-dihydro-1H-isochromen-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)12-9-6-14-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRLQBDQJJHYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2594817.png)
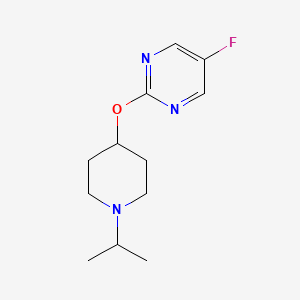

![2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2594824.png)
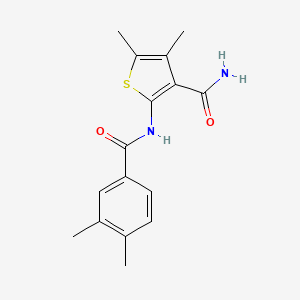
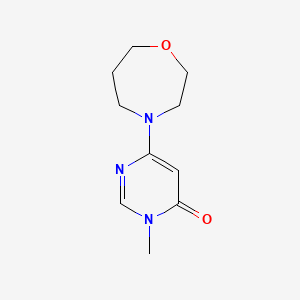

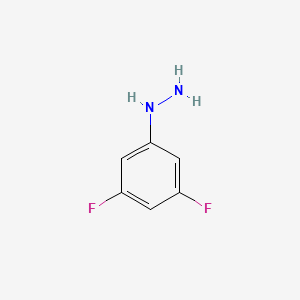
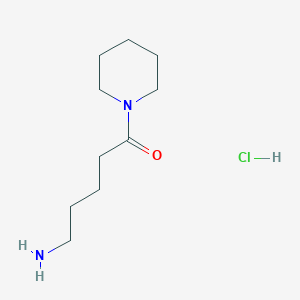
![4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2594836.png)
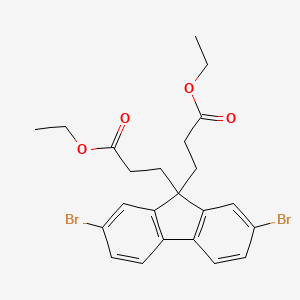

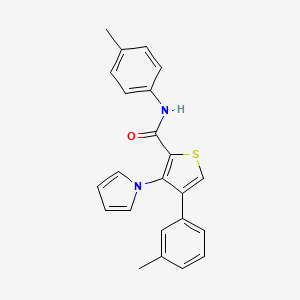
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2594840.png)